molecular formula C43H49NO18 B217362 Mayteine CAS No. 104736-05-2

Mayteine

Cat. No.: B217362
CAS No.: 104736-05-2
M. Wt: 867.8 g/mol
InChI Key: PPRQMPUDIUVHQX-WNSBSEHHSA-N
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Description

Mayteine is a natural product found in the plant species Maytenus mekongensis. It is a complex molecule with the chemical formula C43H49NO18 and a molecular weight of 867.85 g/mol . This compound is known for its various biological activities and has been the subject of numerous scientific studies.

Mechanism of Action

Target of Action

Mayteine is a medicinal analog that targets proteins found in urine . .

Mode of Action

It has been shown to induce apoptosis in cancer cells by inhibiting kinases . Kinases are enzymes that play a crucial role in cell proliferation and survival. By inhibiting these enzymes, this compound can potentially halt the growth of cancer cells and induce programmed cell death, or apoptosis.

Result of Action

This compound has been shown to induce apoptosis in cancer cells . This suggests that this compound may have potential therapeutic applications in the treatment of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mayteine is complex due to its intricate structure. It involves multiple steps, including the formation of several rings and the introduction of various functional groups. The synthetic routes typically start with simpler organic molecules, which are then subjected to a series of reactions such as cyclization, oxidation, and esterification to build the final structure.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its natural abundance in Maytenus species. Extraction from the plant material is the primary method of obtaining this compound. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Mayteine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Mayteine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Mayteine is unique due to its complex structure and diverse biological activities. Similar compounds include other alkaloids and triterpenes found in the Maytenus genus, such as:

  • Wilfordine
  • Alatamine
  • Wilforidine
  • Alatusinine
  • Euonine
  • Euonymine
  • Ebenifoline
  • Forrestine
  • 4-Hydroxy-7-epi-chuchuhuanine

These compounds share some structural similarities with this compound but differ in their specific functional groups and biological activities .

Properties

CAS No.

104736-05-2

Molecular Formula

C43H49NO18

Molecular Weight

867.8 g/mol

IUPAC Name

[(1R,3S,13R,14R,17R,18S,19S,20S,21R,22S,23S,24S,25R)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate

InChI

InChI=1S/C43H49NO18/c1-20-21(2)37(50)60-34-32(57-24(5)47)36(61-38(51)27-14-11-10-12-15-27)42(19-54-22(3)45)35(59-26(7)49)31(56-23(4)46)29-33(58-25(6)48)43(42,41(34,9)53)62-40(29,8)18-55-39(52)28-16-13-17-44-30(20)28/h10-17,20-21,29,31-36,53H,18-19H2,1-9H3/t20-,21-,29+,31+,32-,33+,34-,35+,36-,40-,41-,42+,43-/m1/s1

InChI Key

PPRQMPUDIUVHQX-WNSBSEHHSA-N

SMILES

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C

Isomeric SMILES

C[C@@H]1[C@H](C(=O)O[C@@H]2[C@H]([C@H]([C@@]3([C@H]([C@H]([C@H]4[C@@H]([C@]3([C@]2(C)O)O[C@@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C

Canonical SMILES

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C

Synonyms

mayteine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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